molecular formula C23H22F2N6S B4382649 5-[7-(DIFLUOROMETHYL)-5-PHENYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]-4-(2,3-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

5-[7-(DIFLUOROMETHYL)-5-PHENYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]-4-(2,3-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4382649
M. Wt: 452.5 g/mol
InChI Key: NISOQKJKIADELR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[7-(DIFLUOROMETHYL)-5-PHENYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]-4-(2,3-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a difluoromethyl group, a phenyl group, and a triazole-thiol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[7-(DIFLUOROMETHYL)-5-PHENYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]-4-(2,3-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, the use of greener solvents and reagents may be explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-[7-(DIFLUOROMETHYL)-5-PHENYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]-4-(2,3-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions on the phenyl group can introduce various functional groups, such as halogens or nitro groups .

Scientific Research Applications

5-[7-(DIFLUOROMETHYL)-5-PHENYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]-4-(2,3-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[7-(DIFLUOROMETHYL)-5-PHENYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]-4-(2,3-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes, such as tyrosine kinases, by binding to their active sites and preventing substrate access. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[7-(DIFLUOROMETHYL)-5-PHENYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]-4-(2,3-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its combination of structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

3-[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-4-(2,3-dimethylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F2N6S/c1-13-7-6-10-18(14(13)2)30-22(28-29-23(30)32)16-12-26-31-19(20(24)25)11-17(27-21(16)31)15-8-4-3-5-9-15/h3-10,12,17,19-20,27H,11H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISOQKJKIADELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=NNC2=S)C3=C4NC(CC(N4N=C3)C(F)F)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F2N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[7-(DIFLUOROMETHYL)-5-PHENYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]-4-(2,3-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
5-[7-(DIFLUOROMETHYL)-5-PHENYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]-4-(2,3-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 3
5-[7-(DIFLUOROMETHYL)-5-PHENYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]-4-(2,3-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 4
5-[7-(DIFLUOROMETHYL)-5-PHENYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]-4-(2,3-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 5
5-[7-(DIFLUOROMETHYL)-5-PHENYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]-4-(2,3-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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